molecular formula C20H22N2O5S2 B2561875 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922963-29-9

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2561875
CAS No.: 922963-29-9
M. Wt: 434.53
InChI Key: IWTNIZIXTOFOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazol-2-yl core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzo[d]thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to the formation of derivatives.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: The compound has shown promise in biological studies, particularly in the modulation of specific receptors.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may act as a positive allosteric modulator of certain receptors, enhancing their activity and leading to desired biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

This compound is unique in its structure and properties, but it can be compared to other similar benzothiazole derivatives:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides: Known for their anti-inflammatory properties.

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Exhibits similar biological activities.

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-13-6-11-16(27-3)18-19(13)28-20(22-18)21-17(23)5-4-12-29(24,25)15-9-7-14(26-2)8-10-15/h6-11H,4-5,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTNIZIXTOFOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.